Methyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl group and the 2-methylpropanamido group can be done through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(3,4-DIMETHYLPHENYL)-2-AMINOTHIOPHENE-3-CARBOXYLATE
- METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-SULFONATE
Uniqueness
METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21NO3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-10(2)16(20)19-17-15(18(21)22-5)14(9-23-17)13-7-6-11(3)12(4)8-13/h6-10H,1-5H3,(H,19,20) |
InChI Key |
HYPLTPUQBDHASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(C)C)C |
Origin of Product |
United States |
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